molecular formula C15H15NO3 B14219873 N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide CAS No. 723257-28-1

N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide

Cat. No.: B14219873
CAS No.: 723257-28-1
M. Wt: 257.28 g/mol
InChI Key: JTZNSDATGQOEPP-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide is an organic compound with the molecular formula C15H15NO3. This compound is characterized by the presence of a benzamide group substituted with a hydroxy and a methoxy group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methylbenzoic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(4-methylphenyl)benzamide
  • 3-Hydroxy-4-methoxyphenylacetic acid
  • 3-(3-hydroxy-4-methoxyphenyl)propionic acid

Uniqueness

N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

723257-28-1

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-10-7-8-11(9-13(10)17)16-15(18)12-5-3-4-6-14(12)19-2/h3-9,17H,1-2H3,(H,16,18)

InChI Key

JTZNSDATGQOEPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)O

Origin of Product

United States

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